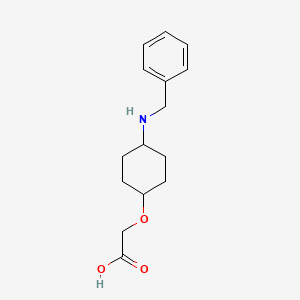![molecular formula C18H35N3O3 B7928876 {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928876.png)
{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl ring substituted with an amino group, an ethylamino group, and a tert-butyl ester group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclohexyl ring. One common method is the Steglich Esterification , which allows the formation of tert-butyl esters under mild conditions. This method uses dicyclohexylcarbodiimide (DCC) and tert-butanol to form the ester group. The reaction conditions are carefully controlled to avoid side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and quantity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The carbonyl group in the ester can be reduced to an alcohol.
Substitution: : The ethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Alcohol derivatives of the compound.
Substitution: : A wide range of substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the tert-butyl ester group and the amino group on the cyclohexyl ring Similar compounds might include other cyclohexyl derivatives or compounds with similar functional groups
List of Similar Compounds
Cyclohexylamine derivatives
Tert-butyl ester derivatives
Amino acid derivatives
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-7-21(16(22)15(19)12(2)3)14-10-8-13(9-11-14)20-17(23)24-18(4,5)6/h12-15H,7-11,19H2,1-6H3,(H,20,23)/t13?,14?,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYHYUKXLLZXMH-NRXISQOPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928797.png)
![(S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B7928800.png)
![[4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928801.png)
![[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928807.png)
![[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928810.png)

![[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928841.png)
![[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928843.png)
![N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7928854.png)
![N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide](/img/structure/B7928864.png)
![N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7928867.png)
![N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7928870.png)
![N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928883.png)
![N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928887.png)
